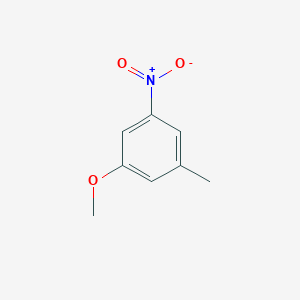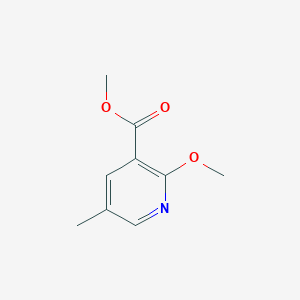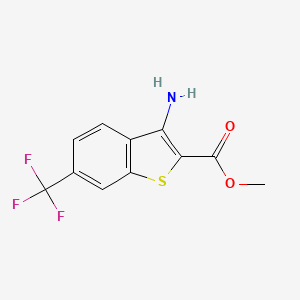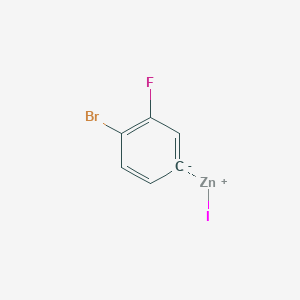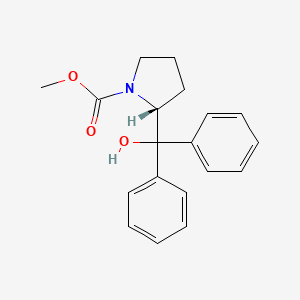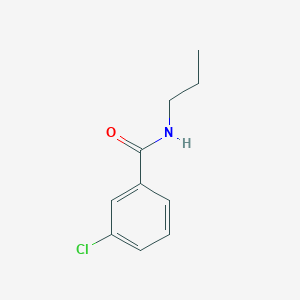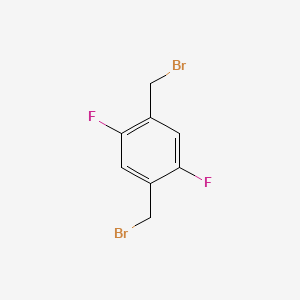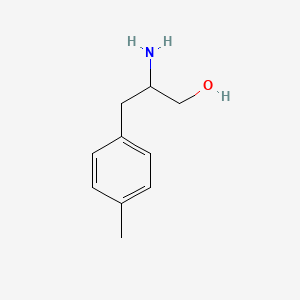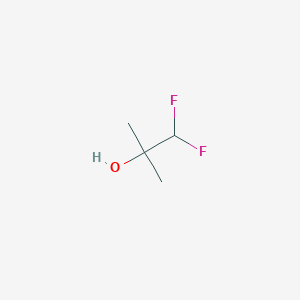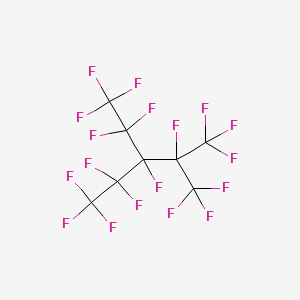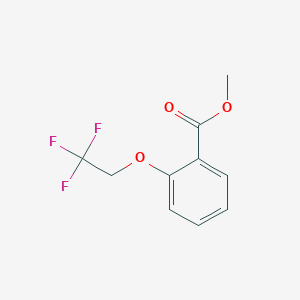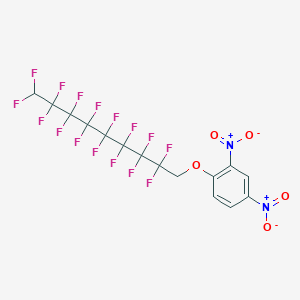
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Overview
Description
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane is a complex organic compound characterized by the presence of both nitro and fluorine groups. The compound’s structure includes a phenoxy group substituted with two nitro groups at the 2 and 4 positions, and a nonane backbone fully substituted with fluorine atoms. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane typically involves multiple steps. One common route starts with the preparation of 2,4-dinitrophenol, which is then reacted with a fluorinated nonane derivative under specific conditions to form the desired product. The reaction conditions often include the use of strong bases or acids to facilitate the substitution reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong bases or acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Similar compounds to 9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane include:
2,4-Dinitrophenoxy ethanol: A compound with similar nitro and phenoxy groups but a different backbone.
3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: A compound with a chromenone backbone and similar functional groups.
2,4-Dinitrophenyl-2-deoxy-2-fluoro-beta-D-mannopyranoside: A glycoside with similar nitro and fluorine groups.
The uniqueness of this compound lies in its fully fluorinated nonane backbone, which imparts distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxy)-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F16N2O5/c16-8(17)10(20,21)12(24,25)14(28,29)15(30,31)13(26,27)11(22,23)9(18,19)4-38-7-2-1-5(32(34)35)3-6(7)33(36)37/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABWSENIPBYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


